3-amino-5-ethylbenzoic acid
Description
3-Amino-5-ethylbenzoic acid is a benzoic acid derivative featuring an amino (-NH₂) group at the 3-position and an ethyl (-CH₂CH₃) group at the 5-position of the aromatic ring. This compound combines the hydrophilic properties of the carboxylic acid and amino groups with the hydrophobic character of the ethyl substituent, making it a structurally versatile molecule. Such derivatives are often explored in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
CAS No. |
15081-35-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
3-Amino-5-ethylbenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-5-ethylbenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-amino-5-ethylbenzoic acid with structurally related benzoic acid derivatives, highlighting substituent effects on physicochemical properties and applications.
*Calculated molecular weight.
Key Observations:
Substituent Effects on Acidity: Electron-withdrawing groups (e.g., -CN, -Cl) lower the pKa of the carboxylic acid group by stabilizing the deprotonated form. For example, 4-amino-3-chloro-5-methylbenzoic acid exhibits stronger acidity (pKa ~1.8) compared to 3-aminobenzoic acid (pKa ~3.1). The ethyl group in 3-amino-5-ethylbenzoic acid is electron-donating, which may slightly reduce acidity compared to analogs with -OH or -CN substituents.
Solubility and Hydrophobicity: Polar substituents (e.g., -OH, -NH₂) enhance water solubility, while hydrophobic groups (e.g., -CH₂CH₃, -CN) decrease it. For instance, 3-ethyl-5-hydroxybenzoic acid has lower solubility than 3-amino-5-hydroxybenzoic acid due to the ethyl group.
Synthetic Applications: Methyl and ethoxycarbonyl groups (e.g., in Methyl 3-amino-5-cyanobenzoate) are common protecting groups in multistep organic syntheses. Halogenated analogs (e.g., 4-amino-3-chloro-5-methylbenzoic acid) are precursors for cross-coupling reactions in medicinal chemistry.
Research Findings and Implications
- Thermal Stability : Bulky substituents like ethyl or ethoxycarbonyl improve thermal stability, making these compounds suitable for high-temperature industrial processes.
- Biological Activity: Amino and hydroxy groups are critical for hydrogen bonding in drug-receptor interactions. For example, 3-amino-5-hydroxybenzoic acid derivatives show antimicrobial properties.
- Material Science: Ethyl and cyano groups modulate electronic properties in conductive polymers, as seen in methyl 3-amino-5-cyanobenzoate.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 3-amino-5-ethylbenzoic acid, and how should they be validated?
- Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation and purity assessment. NMR (1H/13C) identifies functional groups and substitution patterns, while HPLC quantifies impurities. Method validation should follow regulatory guidelines (e.g., ICH Q2(R1)), including parameters like specificity, linearity, and precision. Cross-referencing with pharmacopeial standards (USP/EP) enhances traceability .
Q. How can researchers optimize the synthesis of 3-amino-5-ethylbenzoic acid to improve yield and scalability?
- Answer : A two-step synthesis approach, as demonstrated for structurally similar benzoic acid derivatives, involves acid-catalyzed condensation followed by purification via recrystallization. Key variables include reaction temperature (maintained at 60–80°C to avoid side products) and solvent selection (e.g., ethanol/water mixtures for improved solubility). Kinetic studies using in-situ FTIR can monitor intermediate formation .
Q. What are the stability considerations for storing 3-amino-5-ethylbenzoic acid in laboratory settings?
- Answer : Store in airtight, light-resistant containers at ambient temperature (20–25°C) with desiccants to prevent hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) over 6–12 months can predict degradation pathways. Monitor for color changes or precipitate formation as indicators of instability .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of 3-amino-5-ethylbenzoic acid in catalytic systems?
- Answer : Density Functional Theory (DFT) calculations can model electron distribution at the amino and ethyl groups to predict sites for electrophilic substitution or coordination with metal catalysts (e.g., Pd complexes). Compare computed IR spectra with experimental data to validate active intermediates in catalytic cycles .
Q. What strategies resolve contradictions in reported bioactivity data for 3-amino-5-ethylbenzoic acid derivatives?
- Answer : Systematic meta-analysis of published datasets should control for variables like assay type (e.g., enzyme inhibition vs. cell viability) and solvent effects (DMSO concentration thresholds). Reproduce studies under standardized conditions and apply multivariate statistical tools (e.g., PCA) to identify confounding factors .
Q. How can adsorption studies using 3-amino-5-ethylbenzoic acid be designed to enhance metal ion recovery from wastewater?
- Answer : Immobilize the compound on silica or activated carbon substrates and conduct batch adsorption experiments under varying pH (3–7), temperature (25–50°C), and ionic strength. Use Langmuir/Freundlich isotherm models to quantify adsorption capacity. X-ray Photoelectron Spectroscopy (XPS) confirms binding mechanisms (e.g., chelation via amino/carboxyl groups) .
Q. What advanced spectroscopic techniques are suitable for probing tautomeric equilibria in 3-amino-5-ethylbenzoic acid?
- Answer : Time-resolved fluorescence spectroscopy and Raman microscopy can capture tautomeric shifts (e.g., keto-enol transitions) in real-time. Deuterium isotope effects in NMR further distinguish tautomeric forms. Compare results with X-ray crystallography data to correlate solid-state vs. solution-phase behavior .
Methodological Considerations
Q. How should researchers validate synthetic routes for 3-amino-5-ethylbenzoic acid to ensure reproducibility?
- Answer : Document critical process parameters (CPPs) such as reaction time, catalyst loading, and workup procedures. Use Design of Experiments (DoE) to identify robust operating ranges. Publish detailed spectral data (NMR, HRMS) and chromatograms (HPLC) in supplementary materials to enable cross-lab verification .
Q. What in-silico tools are recommended for predicting the environmental fate of 3-amino-5-ethylbenzoic acid?
- Answer : Employ QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity. Molecular docking simulations with bacterial enzymes (e.g., cytochrome P450) predict metabolic pathways. Validate with experimental OECD 301/302 biodegradation tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
